rac-cis N-Desethyl N-Acetyl Dorzolamide

Description

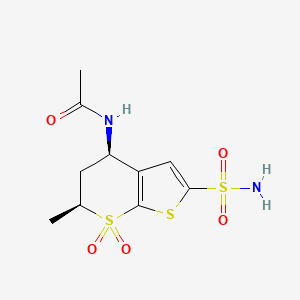

rac-cis N-Desethyl N-Acetyl Dorzolamide is a metabolite and impurity of dorzolamide, a carbonic anhydrase (CA) inhibitor used to treat glaucoma by reducing intraocular pressure (IOP). Dorzolamide itself is a sulfonamide derivative that primarily inhibits CA-II in red blood cells (RBCs) and ocular tissues. The N-desethyl metabolite forms during chronic dosing and binds to CA-I and CA-II, albeit with reduced potency against CA-II compared to the parent drug . Plasma concentrations of the metabolite remain low (<15 nM), as it accumulates predominantly in RBCs . Structurally, this compound retains the thieno-thiopyran sulfonamide core of dorzolamide but undergoes N-deethylation and acetylation, altering its pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula |

C10H14N2O5S3 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

N-[(4R,6S)-6-methyl-7,7-dioxo-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide |

InChI |

InChI=1S/C10H14N2O5S3/c1-5-3-8(12-6(2)13)7-4-9(20(11,16)17)18-10(7)19(5,14)15/h4-5,8H,3H2,1-2H3,(H,12,13)(H2,11,16,17)/t5-,8+/m0/s1 |

InChI Key |

MQRCTNZVQVRCRD-YLWLKBPMSA-N |

Isomeric SMILES |

C[C@H]1C[C@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C |

Canonical SMILES |

CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-cis N-Desethyl N-Acetyl Dorzolamide involves several steps, starting from the key intermediate (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. This intermediate can be obtained through a stereoselective solvolysis of the acetate ester in an acetone/phosphate buffer mixture . The process involves the use of various reagents and conditions to achieve the desired stereochemistry and purity.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity. This includes the use of advanced techniques such as chromatography and crystallization to isolate and purify the compound. The process may also involve the use of specific catalysts and solvents to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions: rac-cis N-Desethyl N-Acetyl Dorzolamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using reagents such as sodium azide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

Reduction: Sodium borohydride.

Substitution: Sodium azide, acetone/phosphate buffer mixture.

Major Products:

Scientific Research Applications

rac-cis N-Desethyl N-Acetyl Dorzolamide has a wide range of applications in scientific research:

Chemistry: Used as a scaffold for the development of new chemical entities with improved activity for intraocular pressure management.

Biology: Studied for its interactions with carbonic anhydrase enzymes, providing insights into enzyme inhibition mechanisms.

Mechanism of Action

rac-cis N-Desethyl N-Acetyl Dorzolamide exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The compound specifically targets carbonic anhydrase II and IV in the ciliary epithelium, leading to a reduction in hydrogen ion secretion and increased excretion of sodium, potassium, bicarbonate, and water .

Comparison with Similar Compounds

Pharmacodynamic Properties

| Compound | hCA-II Inhibition (Ki) | hCA-I Inhibition (Ki) | Selectivity (CA-II/CA-I) | Solubility |

|---|---|---|---|---|

| Dorzolamide | Low nM (reference) | Inactive | High | Moderate |

| rac-cis N-Desethyl N-Acetyl Dorzolamide | Less potent than dorzolamide | Active (CA-I) | Reduced | Likely lower |

| Compound 1 (NO-donor derivative) | ~1 nM (equipotent) | Lower than CA-II | High | Limited |

| Compound 6 (NO-donor derivative) | ~1 nM | Low activity | High | High (suitable for topical use) |

- Key Findings: this compound exhibits weaker CA-II inhibition than dorzolamide but retains activity against CA-I, a profile distinct from the parent drug . NO-donor derivatives (e.g., compounds 1 and 6) maintain CA-II inhibitory potency comparable to dorzolamide while introducing nitric oxide-mediated vasodilation for enhanced IOP reduction . Compound 6 combines strong CA-II inhibition with high water solubility, addressing formulation challenges seen in earlier derivatives like compounds 1 and 3 .

Efficacy in Intraocular Pressure (IOP) Reduction

| Compound | Maximal IOP Reduction (%) | Time to Peak Effect (min) | Duration of Action |

|---|---|---|---|

| Dorzolamide | ~20% | 60–120 | 4 hours (return to baseline) |

| Compound 1 | ~20% | 30–120 | 120 min (sustained) |

| Compound 6 | ~25% | 60 | Similar to dorzolamide |

| Compound 20e (indirect cannabinoid enhancer) | >30% | 120 | Exceeds dorzolamide |

- Key Findings: this compound contributes minimally to IOP reduction due to its low systemic exposure and weaker CA-II inhibition . Hybrid NO-donor derivatives (e.g., compound 6) achieve comparable or superior efficacy to dorzolamide by dual mechanisms: CA inhibition and NO-mediated vasodilation . Non-CA inhibitors like compound 20e demonstrate novel pathways for IOP reduction, surpassing dorzolamide in potency when administered at lower concentrations .

Structural and Metabolic Comparisons

Metabolism and Stability

- Dorzolamide : Metabolized primarily via N-deethylation to this compound, which accumulates in RBCs but lacks therapeutic significance due to low plasma levels .

- Isotonitazene Analogs : Unlike this compound, N-Desethyl Isotonitazene (a metabolite of isotonitazene) is pharmacologically active as a standalone opioid, highlighting the variability in metabolic outcomes across drug classes .

Structural Modifications and Activity

- NO-Donor Linkers: Addition of nitrate esters (e.g., compounds 1–5) preserves CA-II inhibition while introducing NO-mediated effects. Benzyl nitrate spacers reduce selectivity compared to alkyl linkers .

- Acetylation Effects : N-acetylation in this compound reduces CA-II binding affinity, underscoring the importance of the ethylamine group in dorzolamide’s activity .

Clinical and Formulation Considerations

- Safety Profile: this compound’s RBC accumulation raises theoretical concerns for long-term CA-I inhibition, though clinical toxicity remains unobserved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.